molecular formula C7H7NO3 B1453023 2-Cyclopropyl-oxazole-5-carboxylic acid CAS No. 1263378-39-7

2-Cyclopropyl-oxazole-5-carboxylic acid

Cat. No.: B1453023
CAS No.: 1263378-39-7
M. Wt: 153.14 g/mol
InChI Key: CRIDPMCDKOTMAL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 5-position

Properties

IUPAC Name

2-cyclopropyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIDPMCDKOTMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284738
Record name 2-Cyclopropyl-5-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-39-7
Record name 2-Cyclopropyl-5-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1,3-oxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the oxazole ring. The final step involves hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield cyclopropyl-substituted oxazolines.

    Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-Cyclopropyl-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-oxazole-5-carboxylic acid
  • 2-Phenyl-oxazole-5-carboxylic acid
  • 2-Ethyl-oxazole-5-carboxylic acid

Uniqueness

2-Cyclopropyl-oxazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic profiles.

Biological Activity

Overview

2-Cyclopropyl-oxazole-5-carboxylic acid (CAS No. 1263378-39-7) is a heterocyclic compound notable for its unique cyclopropyl group, which imparts distinct steric and electronic properties. This compound belongs to the oxazole family, known for their diverse biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound has been shown to modulate several biochemical pathways:

  • Enzyme Inhibition : It interacts with specific kinases, potentially altering cell signaling pathways that are crucial for cell growth and survival.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with critical signaling pathways in cancer cells .

Biological Activity Data

The following tables summarize the antimicrobial and anticancer activities of this compound based on available research findings.

Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Candida tropicalis3.2
Staphylococcus aureus15
Escherichia coli20
Aspergillus niger1.6

This data indicates that this compound exhibits potent activity against both fungal and bacterial pathogens, comparable to established antibiotics .

Anticancer Activity

CompoundCell Line% Viability (100 µM)
This compoundA549 (Lung Cancer)66
CisplatinA549Control

In vitro studies have shown that this compound reduces the viability of A549 lung adenocarcinoma cells significantly, suggesting its potential as an anticancer agent .

Case Studies

Several research studies have investigated the biological activity of oxazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study evaluated various oxazole derivatives against common pathogens, demonstrating that compounds similar to this compound possess significant antimicrobial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential : Another study explored the anticancer effects of oxazole derivatives in human lung adenocarcinoma models. The results indicated that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Biochemical Pathways : Research has highlighted how oxazole derivatives can influence key signaling pathways involved in cell proliferation and apoptosis, further supporting their potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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